3-[3-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid
Description
This compound features a 1,2,4-triazin-5-one core substituted with a propanoic acid group at position 6, a sulfanyl-linked carbamoylmethyl group at position 3, and a 3-methoxyphenyl moiety. The triazinone scaffold is known for its versatility in medicinal and synthetic chemistry due to hydrogen-bonding capabilities from its carbonyl and amino groups. Though direct synthesis data for this compound are absent in the evidence, similar triazinones are synthesized via condensation reactions, acetylation, or hydrolysis, as seen in related studies .
Properties
IUPAC Name |
3-[3-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c1-24-10-4-2-3-9(7-10)16-12(20)8-25-15-17-14(23)11(18-19-15)5-6-13(21)22/h2-4,7H,5-6,8H2,1H3,(H,16,20)(H,21,22)(H,17,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPZVFQJDGAPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, drawing on diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H16N4O4S
- Molecular Weight : 336.36 g/mol
Structural Features
The compound features:
- A triazinone core which is associated with various biological activities.
- A methoxyphenyl group that may enhance lipophilicity and biological interactions.
- A sulfanyl group , which can participate in various biochemical reactions.
Antimicrobial Activity
Research indicates that compounds containing triazine and sulfonamide moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that similar triazine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
Compounds with similar structural characteristics have been evaluated for their antitumor potential. In vitro assays showed that derivatives of triazine exhibited cytotoxic effects on various cancer cell lines. The proposed mechanism includes induction of apoptosis through the activation of caspase pathways.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, certain triazine derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.
Study 1: Antimicrobial Efficacy
A study conducted by Pendergrass et al. evaluated the antimicrobial efficacy of several triazine derivatives, including those structurally related to our compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting a potent antimicrobial effect .
Study 2: Antitumor Properties
In a separate investigation focusing on the antitumor properties of triazine derivatives, it was found that one derivative led to a 70% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 50 µM after 48 hours of treatment . This highlights the potential therapeutic applications of compounds similar to our target molecule.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Methoxyphenyl Triazine Derivative | Antimicrobial | 10 | |
| Sulfonamide Triazine | Antitumor | 50 | |
| Dihydrofolate Reductase Inhibitor | Enzyme Inhibition | 25 |
| Mechanism | Description |
|---|---|
| Cell Wall Disruption | Interference with bacterial cell wall synthesis |
| Apoptosis Induction | Activation of caspase pathways |
| Enzyme Inhibition | Blocking critical enzymes in metabolic pathways |
Comparison with Similar Compounds
Substituent Effects on the Triazin Core
- Amino vs. Carbamoyl Substituents: 3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid () lacks the sulfanyl-carbamoyl group but has amino substituents at positions 3 and 4. This enhances intermolecular hydrogen bonding and reactivity in condensation reactions, making it a precursor for diverse heterocycles . 3-[4-Amino-3-({2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid () replaces the 3-methoxyphenyl with a 3,5-dichlorophenyl group.
Aryl Group Variations
- 3-Methoxyphenyl vs. Benzodioxinyl: The benzodioxinyl substituent in 3-[4-Amino-3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid () introduces steric bulk and electron-donating oxygen atoms, which may hinder rotational freedom but enhance binding to aromatic receptors. Its molecular weight (407.4 g/mol) is higher than the target compound’s estimated ~379 g/mol, impacting pharmacokinetics .
- 4-Methylphenyl vs. 3-Methoxyphenyl: 3-[3-(4-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid () substitutes triazin with triazol and uses a 4-methylphenyl group. The methyl group increases hydrophobicity, while the triazol ring alters hydrogen-bonding patterns .
Heterocyclic Systems Beyond Triazin
- Thiazolone Derivatives: 3-[(5,5-Dibromo-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(4-methoxyphenyl)amino]propanoic acid () replaces triazin with a thiazolone ring. Bromine atoms enhance electrophilicity, but the thiazolone’s reduced ring stability may limit synthetic utility .
- Triazol Derivatives: 3-[3-(3-Methylphenyl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid () demonstrates how replacing triazin with triazol modifies resonance structures and tautomerism, affecting redox properties .
Solubility and Reactivity
- The propanoic acid moiety in all analogs confers water solubility at physiological pH, but bulky aryl groups (e.g., benzodioxin in ) reduce it. The target compound’s 3-methoxyphenyl group balances moderate lipophilicity and solubility .
- The sulfanyl-carbamoyl linkage in the target compound may resist enzymatic cleavage better than ester or amide bonds, as seen in sulfur-containing drugs .
Data Table: Key Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
